2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Overview
Description
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. CNQX has been extensively studied due to its ability to block the excitatory neurotransmitter glutamate, making it an essential tool in the field of neuroscience.
Mechanism of Action
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. It binds to the receptor's ion channel, preventing the influx of calcium ions, which are essential for synaptic transmission. This blockade of the receptor's activity results in the inhibition of excitatory neurotransmission, leading to a decrease in synaptic plasticity and learning.
Biochemical and Physiological Effects
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in hippocampal neurons, indicating a decrease in synaptic transmission. 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in synaptic plasticity and learning.
Advantages and Limitations for Lab Experiments
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it an essential tool for studying the role of glutamate receptors in synaptic transmission and plasticity. It is also relatively stable and easy to handle, making it a popular choice for in vitro experiments. However, 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has some limitations, including its potential toxicity at high concentrations and its inability to block all subtypes of glutamate receptors.
Future Directions
There are several future directions for the study of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its role in the central nervous system. One area of research is the development of more selective and potent AMPA receptor antagonists that can be used to study the specific subtypes of glutamate receptors. Another area of research is the investigation of the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the use of 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in the study of synaptic plasticity and learning could lead to the development of new therapies for neurological disorders.
Scientific Research Applications
2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking synaptic transmission in the hippocampus, which is essential for learning and memory. 2-(2-carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(2-carboxy-5-nitrophenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O8/c19-13-9-3-1-7(15(21)22)5-11(9)14(20)17(13)12-6-8(18(25)26)2-4-10(12)16(23)24/h1-6H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTMSFZCLJTSRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxy-5-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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